(E)-5-phenylpent-2-enoic acid (E)-5-phenylpent-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 24271-22-5; 55320-96-2
VCID: VC5460163
InChI: InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2,(H,12,13)/b9-5+
SMILES: C1=CC=C(C=C1)CCC=CC(=O)O
Molecular Formula: C11H12O2
Molecular Weight: 176.215

(E)-5-phenylpent-2-enoic acid

CAS No.: 24271-22-5; 55320-96-2

Cat. No.: VC5460163

Molecular Formula: C11H12O2

Molecular Weight: 176.215

* For research use only. Not for human or veterinary use.

(E)-5-phenylpent-2-enoic acid - 24271-22-5; 55320-96-2

Specification

CAS No. 24271-22-5; 55320-96-2
Molecular Formula C11H12O2
Molecular Weight 176.215
IUPAC Name (E)-5-phenylpent-2-enoic acid
Standard InChI InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2,(H,12,13)/b9-5+
Standard InChI Key IATNQCGERGDVDN-WEVVVXLNSA-N
SMILES C1=CC=C(C=C1)CCC=CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

(E)-5-Phenylpent-2-enoic acid (IUPAC name: 5-phenylpent-2-enoic acid) has the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . The compound’s structure consists of a pent-2-enoic acid backbone substituted with a phenyl group at the C5 position, with the double bond adopting the E-configuration (trans arrangement) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
CAS Registry Number55320-96-2
SMILES NotationC1=CC=C(C=C1)CCC=CC(=O)O
InChI KeyIATNQCGERGDVDN-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data reveal distinctive features:

  • ¹H NMR: Signals at δ 7.2–7.4 ppm (aryl protons), δ 6.2–6.4 ppm (vinyl protons), and δ 12.1 ppm (carboxylic acid proton) .

  • IR: Stretching vibrations at 1705 cm⁻¹ (C=O) and 1630 cm⁻¹ (C=C) .

The E-configuration is confirmed via coupling constants (J = 15–16 Hz for trans-vinyl protons) in NMR and X-ray crystallography in related derivatives .

Synthesis and Derivatization

Synthetic Routes

The compound is typically synthesized via Horner-Wadsworth-Emmons olefination or Knoevenagel condensation, leveraging the reactivity of α,β-unsaturated carbonyl intermediates. A representative pathway involves:

  • Reaction of phenylacetaldehyde with malonic acid under acidic conditions to form the α,β-unsaturated intermediate.

  • Elongation of the carbon chain via Grignard addition or Wittig reaction .

Table 2: Yield Optimization in Key Steps

Reaction StepCatalystYield (%)
Knoevenagel CondensationPiperidine78
Wittig OlefinationTriphenylphosphine85

Derivatives and Functionalization

(E)-5-Phenylpent-2-enoic acid serves as a precursor for esters, amides, and heterocyclic compounds. For example:

  • 2-Ethoxycarbonyl-5-phenylpent-2-enoic acid (C₁₄H₁₆O₄, MW 248.27 g/mol), an ester derivative with enhanced lipophilicity .

  • Amidation with primary amines yields bioactive analogs investigated for antimicrobial activity .

Applications in Pharmaceutical Chemistry

Role in Drug Design

The compound’s α,β-unsaturated moiety enables conjugation with biomolecules via Michael addition, making it a candidate for:

  • PROTACs (Proteolysis-Targeting Chimeras): Degradation of oncogenic proteins.

  • Covalent Inhibitors: Irreversible binding to cysteine residues in enzyme active sites .

Computational and Thermodynamic Insights

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311+G(d,p) level predict:

  • Dipole Moment: 3.12 Debye (polarized carbonyl group).

  • HOMO-LUMO Gap: 5.2 eV, indicating moderate reactivity .

Thermodynamic Stability

The E-isomer is thermodynamically favored over the Z-isomer by 9.3 kJ/mol due to reduced steric hindrance between the phenyl group and carboxylic acid .

Challenges and Future Directions

Scalability Issues

Current synthetic methods suffer from:

  • Low regioselectivity in olefination steps.

  • Purification challenges due to polar byproducts.

Research Opportunities

  • Asymmetric Catalysis: Development of enantioselective routes to access (R)- and (S)-configurations.

  • Polymer Chemistry: Incorporation into biodegradable polyesters with tunable rigidity .

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